N-(2,5-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.12. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on similar compounds includes the synthesis of tetrahydropyrimidine derivatives with potential biological activities. For instance, compounds synthesized through reactions involving thiourea and various aromatic aldehydes have been evaluated for their antimicrobial activities, showing significant inhibition against bacterial and fungal growth. This suggests that structurally related compounds, including N-(2,5-dichlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, could be explored for antimicrobial properties (Akbari et al., 2008).
Synthesis and Chemical Properties
Compounds with similar structural frameworks have been synthesized for various purposes, including the development of new chemical entities with potential applications in material science and as pharmaceutical intermediates. For example, the synthesis of pyrimido[4,5-e][1,4]oxazepin-5-ones via reactions of ethyl 4-chloro-2-phenyl-5-pyrimidinecarboxylate with substituted 2-(alkylamino)ethanols highlights the versatility of pyrimidine derivatives in chemical synthesis (Santilli et al., 1972).
Material Science Applications
Research into polyamides and polyimides based on pyrimidine derivatives demonstrates the potential of these compounds in the development of materials with desirable properties such as thermal stability and solubility. The synthesis of aromatic polyamides and polyimides from compounds like N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine showcases the application of pyrimidine derivatives in creating high-performance materials (Yang & Lin, 1994).
Antifungal and Anticancer Research
Pyrimidine derivatives have also been evaluated for their antifungal and anticancer activities. For example, thieno[2,3-d]pyrimidine derivatives were prepared and tested for their antifungal activities against various strains, showcasing the potential of pyrimidine-based compounds in medicinal chemistry for the development of new therapeutic agents (Konno et al., 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including inhibitory activity against influenza a .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c1-17-10(18)5-9(16-12(17)20)11(19)15-8-4-6(13)2-3-7(8)14/h2-5H,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWLLCCKRJSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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